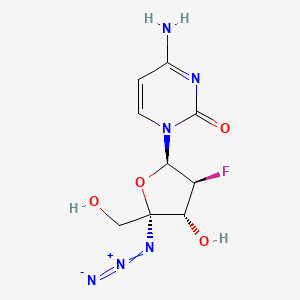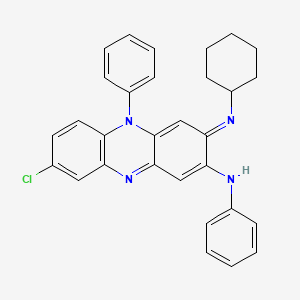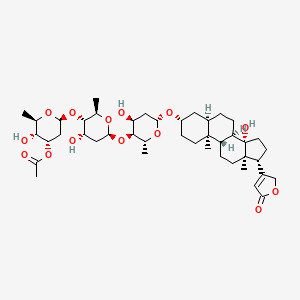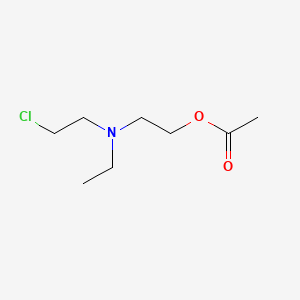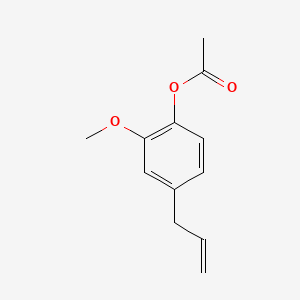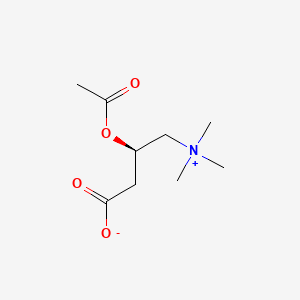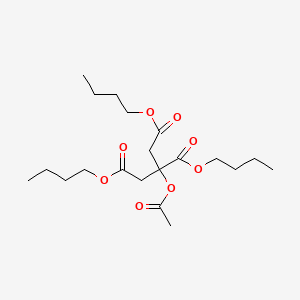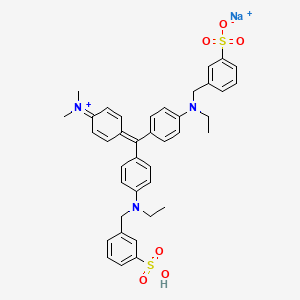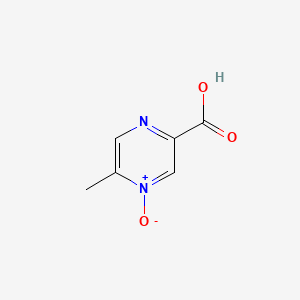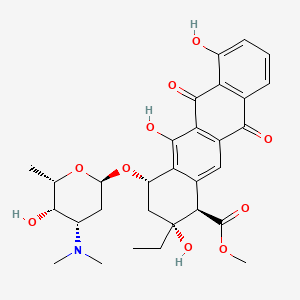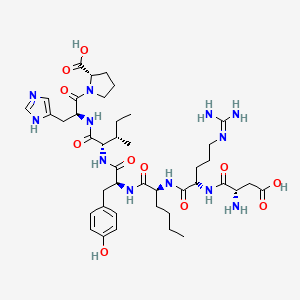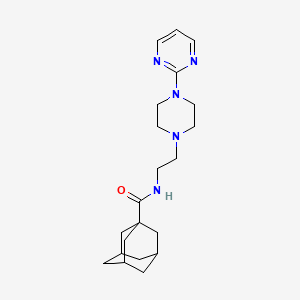
Adatanserin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adatanserin (WY-50,324, SEB-324) is a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry-Based Data Acquisition for Drug Discovery
Adatanserin's properties have been studied using a mass spectrometer-based data acquisition system. This system enables simultaneous screening for microsomal stability and metabolite profiling, significantly increasing the throughput for drug discovery support. The study demonstrates the application of this technology in analyzing the stability and metabolic profile of Adatanserin (Gu & Lim, 2001).
Neuropharmacology of 5-HT2A Receptors
Adatanserin has been referenced in research exploring the neuropharmacological effects of 5-HT2A receptors. This research is crucial in understanding how drugs like LSD, which have agonist activity at various serotonin and dopamine receptors, affect brain connectivity. It underscores the role of the 5-HT2A receptor in the mechanism of such substances, guiding the development of psychedelic-based therapeutics (Preller et al., 2018).
Synthesis Methods for Adatanserin
The development of a facile method for synthesizing Adatanserin has been documented, involving 2-chloropyrimidine and adamantanecarbonyl chloride. This synthesis process, confirmed by various analytical techniques, represents a significant advancement in the production of Adatanserin (Su, Guo, Yang, & Cui, 2011).
Neuroprotective Potential
Research has identified Adatanserin's potential neuroprotective effects, particularly in ischemic conditions. The study highlights its ability to attenuate ischemic efflux of amino acids like glutamate and GABA, suggesting its effectiveness as a neuroprotectant. This research is pivotal for understanding Adatanserin's therapeutic applications in neurological disorders (Dawson, Galandak, & Djali, 2002).
Thioadatanserin: A Variant for Depression and Anxiety
The synthesis and evaluation of Thioadatanserin, a derivative of Adatanserin, have shown its potential as a partial agonist for 5-HTR1A and antagonist for 5-HTR2A. It's particularly considered for use in treating depression and anxiety disorders. This study contributes to the development of new therapeutic options for mental health conditions (Evans et al., 2020).
Eigenschaften
CAS-Nummer |
127266-56-2 |
|---|---|
Produktname |
Adatanserin |
Molekularformel |
C21H31N5O |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27) |
InChI-Schlüssel |
HPFLVTSWRFCPCV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
144966-96-1 (Monohydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



